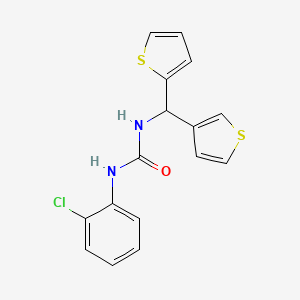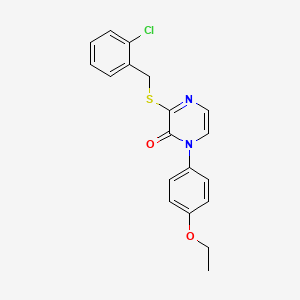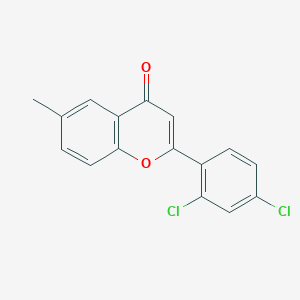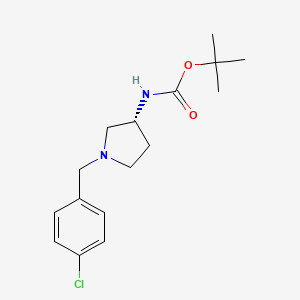
1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, also known as CPTH, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer research. CPTH has been shown to inhibit the activity of the enzyme histone acetyltransferase, which is involved in the regulation of gene expression.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds similar to "1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea" have been investigated for their potential as corrosion inhibitors. For instance, certain urea derivatives have demonstrated effectiveness in preventing mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors and exhibit increased inhibition efficiency with rising concentration and decreasing temperature. Their adsorption onto metal surfaces follows the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitors and the metal surface, leading to the formation of protective films that mitigate corrosion processes (Bahrami & Hosseini, 2012).
Antioxidant Activity
Research into urea derivatives, including those with thiourea and selenourea functionalities, has identified potent antioxidant activities. These compounds, especially those with selenourea functionality and halogen groups, have shown significant radical scavenging abilities in vitro, indicating their potential as new classes of antioxidant agents. Such activities suggest their usefulness in combating oxidative stress-related diseases and conditions (Reddy et al., 2015).
Biological Activity
Urea derivatives have been synthesized and tested for various biological activities, including antitumor properties. Some novel urea derivatives have demonstrated promising antitumor activities in vitro, hinting at their potential for development into anticancer agents. This underscores the versatility of urea derivatives in pharmacology and their potential in therapeutic applications (Ling et al., 2008).
Photodegradation and Hydrolysis Studies
Investigations into the environmental behavior of substituted urea compounds, including photodegradation and hydrolysis in water, provide insights into their stability and degradation pathways. Such studies are crucial for understanding the environmental impact of these compounds and their potential uses in agriculture and pest control. For example, the stability of certain pesticides under different conditions has been studied to assess their longevity and efficacy in environmental applications (Gatidou & Iatrou, 2011).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-15(11-7-9-21-10-11)14-6-3-8-22-14/h1-10,15H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPBEXFGTKHTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-allyl-9-(4-butylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2560090.png)
![1h-Pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B2560091.png)
![5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2560092.png)

![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560097.png)
![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2560099.png)
![N-(sec-butyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2560100.png)